4-fluoro-N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-methylbenzene-1-sulfonamide
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Overview
Description
4-fluoro-N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-methylbenzene-1-sulfonamide is a complex organic compound that belongs to the class of triazolothiadiazine derivatives. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
The synthesis of 4-fluoro-N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-methylbenzene-1-sulfonamide involves multiple steps, typically starting with the preparation of the triazole and thiazole rings. The synthetic route often includes the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pH, and reaction time.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dimethyl sulfoxide. Reaction conditions such as temperature and pressure are carefully controlled to achieve the desired products.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-fluoro-N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-methylbenzene-1-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is being investigated for its potential use in drug development, particularly as enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar compounds include other triazolothiadiazine derivatives, such as:
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines
- 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines
- 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines
These compounds share a similar core structure but differ in the arrangement of atoms and substituents, leading to variations in their biological activities and properties. The uniqueness of 4-fluoro-N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-methylbenzene-1-sulfonamide lies in its specific substituents, which confer distinct pharmacological properties .
Properties
CAS No. |
946306-69-0 |
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Molecular Formula |
C19H16F2N4O2S2 |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
4-fluoro-N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C19H16F2N4O2S2/c1-12-9-15(21)5-6-17(12)29(26,27)22-8-7-16-11-28-19-23-18(24-25(16)19)13-3-2-4-14(20)10-13/h2-6,9-11,22H,7-8H2,1H3 |
InChI Key |
PTIWEBYHRZJQCS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=CC=C4)F |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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